2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
Description
2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-(1-phenylethyl)piperazine group at position 2 and a pyrrolidine moiety at position 4. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in drug discovery .
Properties
IUPAC Name |
2-[4-(1-phenylethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-13-15-25(16-14-23)20-21-10-9-19(22-20)24-11-5-6-12-24/h2-4,7-10,17H,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPRWPBTABFCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring serves as the foundational structure for this compound. Its preparation typically begins with a condensation reaction between ethyl acetoacetate and guanidine hydrochloride under acidic conditions, yielding 4,6-dihydroxypyrimidine . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux temperatures converts the hydroxyl groups into chloro substituents, producing 2,4-dichloropyrimidine . This intermediate is critical for introducing functional groups at specific positions on the ring.
Key Reaction Conditions for Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, HCl, 80°C | 85–90 | |
| Chlorination | POCl₃, reflux, 6 hours | 70–75 |
Attachment of the Pyrrolidine Moiety
The pyrrolidine group is incorporated at the 4-position of the pyrimidine ring through a second NAS reaction. After the piperazine substitution, the remaining 4-chloro group reacts with pyrrolidine under conditions similar to the first substitution (K₂CO₃, DMF, 80°C) . Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% .
Comparative Analysis of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield (%) | 75–80 | 80–85 |
| Energy Consumption | High | Moderate |
Purification and Characterization
Crude product purification is achieved via column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>95%) . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):
-
¹H NMR : Peaks at δ 2.5–3.0 ppm (piperazine and pyrrolidine protons) and δ 7.2–7.4 ppm (phenyl group) .
-
HRMS : [M+H]⁺ calculated for C₂₀H₂₇N₅: 337.2264; observed: 337.2266 .
Scalability and Industrial Considerations
Scale-up challenges include managing exothermic reactions during chlorination and ensuring consistent microwave irradiation in large batches. Continuous-flow systems have been proposed to address these issues, offering improved heat transfer and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine may act as antagonists at various neurotransmitter receptors, including muscarinic receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease by modulating cholinergic signaling pathways .
Antidepressant Activity
Preliminary studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve serotonin receptor modulation, which is critical in the pathophysiology of depression .
Pain Management
The compound may also have applications in pain management, particularly through its interaction with opioid receptors. Research into similar piperazine derivatives has indicated their potential as analgesics, providing a pathway for developing new pain relief medications without the addictive properties associated with traditional opioids .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Pyrimidine Ring
The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Heterocyclic Modifications
- Piperazine vs. Piperidine: The target compound’s piperazine group (vs. piperidine in ) offers two nitrogen atoms, enabling hydrogen bonding and enhanced receptor interaction.
- Pyrrolidine vs. Morpholine : The pyrrolidine group at position 4 (target compound) provides a balance of flexibility and moderate solubility, whereas morpholine substituents (e.g., in ) increase polarity, favoring aqueous solubility but reducing CNS penetration .
Pharmacological Implications
- Lipophilicity : The 1-phenylethyl group in the target compound likely confers higher logP compared to morpholine or methyl-substituted analogues, suggesting superior membrane permeability .
- Isomerization Stability : Unlike pyrazolotriazolopyrimidines (), the target compound’s substituents may prevent isomerization, ensuring stable receptor binding .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis aligns with methods for pyrazolo[1,5-a]pyrimidines (), though its phenylethyl-piperazine group requires specialized coupling steps .
- Trends in Drug Design : Recent patents () emphasize sulfonyl and morpholine groups for solubility, whereas the target compound’s design prioritizes CNS accessibility via lipophilic groups .
Q & A
Q. Table 1: Common Reagents and Conditions
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, particularly the piperazine and pyrrolidine substituents .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects impurities .
- X-ray Crystallography: Resolves stereochemistry and molecular conformation (e.g., bond angles and torsional strain in the piperazine ring) .
Advanced: How can computational methods optimize reaction conditions for higher yields?
Answer:
- Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent polarity, temperature) .
- Machine Learning Models: Analyze historical reaction data to recommend optimal catalyst ratios or solvent systems. For example, ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error approaches .
- Case Study: Adjusting solvent from DMF to dichloromethane (DCM) improved yield by 15% in analogous piperazine-pyrimidine syntheses .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Purity Variations: Impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC and mass spectrometry .
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values for kinase inhibition may stem from differing ATP concentrations .
- Structural Confounders: Verify stereochemistry via X-ray crystallography, as racemic mixtures can exhibit mixed activity profiles .
Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?
Answer:
- Fragment-Based Design: Synthesize analogs with modifications to the phenylethyl or pyrrolidine groups. For example, replacing pyrrolidine with morpholine alters solubility and target affinity .
- Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrimidine ring) .
- Table 2: SAR Trends in Analogous Compounds
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Piperazine substituent | Increased CNS penetration with lipophilic groups | |
| Pyrimidine C4 position | Enhanced kinase inhibition with N-heterocycles |
Basic: What are the critical structural features influencing bioavailability?
Answer:
- Lipophilicity: The phenylethyl group enhances membrane permeability but may reduce aqueous solubility. LogP values >3 suggest potential for blood-brain barrier penetration .
- Hydrogen Bonding: The pyrimidine nitrogen atoms facilitate interactions with target proteins (e.g., kinases) but may limit solubility in polar solvents .
- Steric Effects: Bulky substituents on piperazine (e.g., 1-phenylethyl) can hinder metabolic degradation, improving half-life .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Competitive Binding Assays: Use radiolabeled or fluorescent probes to quantify displacement by the compound .
- Thermal Shift Assays (TSA): Monitor protein melting temperature shifts to confirm ligand binding .
- Knockout Models: CRISPR/Cas9-mediated deletion of the target gene can isolate compound-specific effects .
Basic: What safety protocols are recommended during handling?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods when synthesizing or weighing the compound to avoid inhalation .
- Waste Disposal: Follow institutional guidelines for organic solvents and halogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
